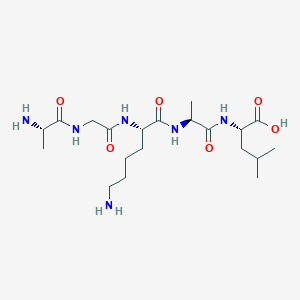
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine is a peptide compound composed of five amino acids: alanine, glycine, lysine, alanine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds (if any) using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymes like proteases.
Oxidation: Can be achieved using hydrogen peroxide (H2O2) or performic acid.
Reduction: Commonly done using DTT or β-mercaptoethanol.
Major Products
Hydrolysis: Yields individual amino acids.
Oxidation and Reduction: Modifies specific residues, potentially altering the peptide’s properties.
Scientific Research Applications
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
L-Alanyl-L-tyrosine: Used in research for its unique properties and interactions.
Uniqueness
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
CAS No. |
412908-19-1 |
|---|---|
Molecular Formula |
C20H38N6O6 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N6O6/c1-11(2)9-15(20(31)32)26-18(29)13(4)24-19(30)14(7-5-6-8-21)25-16(27)10-23-17(28)12(3)22/h11-15H,5-10,21-22H2,1-4H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
VPCXGEQTGIRIFI-AJNGGQMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















